Lipophilicity (LogP) Differentiation: 4-Methoxy Substitution Increases Calculated LogP by 0.49 Units Versus 4-Hydroxy Analog
2-(4-Methoxyphenyl)-8-methylquinoline-4-carboxylic acid exhibits a calculated LogP of 4.80, which is 0.49 LogP units higher than the 4-hydroxy analog (2-(4-hydroxyphenyl)-8-methylquinoline-4-carboxylic acid, CAS 669726-20-9), which has a calculated LogP of 4.31 . This difference arises from the replacement of the polar hydroxyl group (-OH) with the more lipophilic methoxy group (-OCH₃) at the para-position of the phenyl ring. Both compounds share the identical 8-methylquinoline-4-carboxylic acid core and were calculated using the same algorithm within the Hit2Lead database platform . The 0.49 unit increase represents a predictable and quantifiable shift in partitioning behavior that translates to an approximately threefold difference in octanol-water partition coefficient [1].
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.80 |
| Comparator Or Baseline | 2-(4-Hydroxyphenyl)-8-methylquinoline-4-carboxylic acid (CAS 669726-20-9): LogP = 4.31 |
| Quantified Difference | ΔLogP = +0.49 (approximately 3.1× higher partition coefficient) |
| Conditions | Calculated LogP using same proprietary algorithm on Hit2Lead database platform; both compounds measured as free acid forms |
Why This Matters
Higher LogP directly influences membrane permeability and passive diffusion, making the methoxy-substituted compound more suitable for applications requiring enhanced cellular uptake or blood-brain barrier penetration in drug discovery campaigns.
- [1] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews. 1971;71(6):525-616. View Source
